PV1115

Description

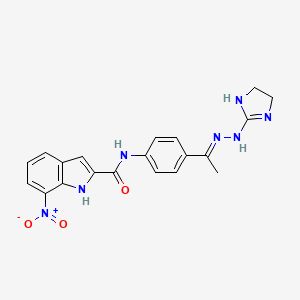

Structure

3D Structure

Properties

CAS No. |

1093793-10-2 |

|---|---|

Molecular Formula |

C20H19N7O3 |

Molecular Weight |

405.4 g/mol |

IUPAC Name |

N-[4-[(E)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide |

InChI |

InChI=1S/C20H19N7O3/c1-12(25-26-20-21-9-10-22-20)13-5-7-15(8-6-13)23-19(28)16-11-14-3-2-4-17(27(29)30)18(14)24-16/h2-8,11,24H,9-10H2,1H3,(H,23,28)(H2,21,22,26)/b25-12+ |

InChI Key |

JNXXELFPDAKQCG-BRJLIKDPSA-N |

SMILES |

CC(=NNC1=NCCN1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-] |

Isomeric SMILES |

C/C(=N\NC1=NCCN1)/C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-] |

Canonical SMILES |

CC(=NNC1=NCCN1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(N3)C(=CC=C4)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PV-1115; PV 1115; PV1115; |

Origin of Product |

United States |

Foundational & Exploratory

What are the fundamental properties of PV1115 conductive polymer?

An in-depth analysis of the identifier "PV1115" reveals that it corresponds to a product specification for a battery cell, rather than a specific conductive polymer. Technical documentation points to this compound as a designation for a cell, detailing its physical and electrochemical properties such as capacity, voltage, and internal resistance.

In light of this, and to address the user's interest in the properties of materials used in energy storage and electronics, this guide will focus on a widely utilized and well-characterized conductive polymer with relevance to these applications: Polyvinylidene Fluoride (PVDF) . PVDF is a semi-crystalline thermoplastic fluoropolymer with notable piezoelectric, pyroelectric, and ferroelectric properties. It is frequently used as a binder material in lithium-ion batteries and as a membrane in various separation processes.

This technical guide will provide a comprehensive overview of the fundamental properties of PVDF, detail the experimental protocols for their characterization, and present relevant data and workflows in the requested formats.

Fundamental Properties of Polyvinylidene Fluoride (PVDF)

Polyvinylidene Fluoride, with the chemical structure -(CH₂-CF₂)n-, exhibits a unique combination of properties that make it suitable for a range of high-performance applications. Its characteristics are highly dependent on its crystalline phase (α, β, γ, or δ), which can be influenced by the processing method.

Electrical Properties

PVDF is known for its dielectric and piezoelectric properties. While inherently an insulator, it can be made conductive through doping or by creating composites with conductive fillers. Its electrical behavior is a key factor in its application in sensors, actuators, and as a battery binder.

Mechanical Properties

PVDF demonstrates good mechanical strength and flexibility over a wide range of temperatures. It is resistant to abrasion and has a high tensile strength and modulus, making it a durable material for demanding environments.

Thermal Properties

This polymer possesses excellent thermal stability. It has a high melting point and can be used continuously at elevated temperatures without significant degradation. Its thermal properties are critical for applications in harsh thermal conditions.

Chemical Properties

PVDF exhibits a high degree of inertness to a wide variety of chemicals, including most acids, bases, organic solvents, and hydrocarbons. This chemical resistance makes it an ideal material for chemical processing equipment and protective coatings.

Quantitative Data Summary

The following tables summarize the key quantitative properties of PVDF.

Table 1: Electrical Properties of PVDF

| Property | Value | Units |

| Dielectric Constant (at 1 MHz) | 8 - 12 | - |

| Dielectric Strength | 15 - 20 | kV/mm |

| Volume Resistivity | > 10¹⁴ | Ω·cm |

| Piezoelectric Coefficient (d₃₃) | 20 - 30 | pC/N |

Table 2: Mechanical Properties of PVDF

| Property | Value | Units |

| Tensile Strength | 35 - 55 | MPa |

| Tensile Modulus | 1.5 - 2.5 | GPa |

| Elongation at Break | 20 - 50 | % |

| Flexural Strength | 50 - 70 | MPa |

| Hardness (Shore D) | 70 - 80 | - |

Table 3: Thermal Properties of PVDF

| Property | Value | Units |

| Melting Temperature | 165 - 175 | °C |

| Glass Transition Temperature | -40 to -30 | °C |

| Continuous Service Temperature | up to 150 | °C |

| Thermal Conductivity | 0.17 - 0.19 | W/(m·K) |

| Coefficient of Linear Thermal Expansion | 8 - 12 x 10⁻⁵ | /°C |

Table 4: Chemical Resistance of PVDF

| Chemical Class | Resistance |

| Strong Acids | Excellent |

| Strong Bases | Good |

| Halogens | Excellent |

| Aliphatic Hydrocarbons | Excellent |

| Aromatic Hydrocarbons | Good |

| Alcohols | Excellent |

| Ketones, Esters | Fair to Good |

Experimental Protocols

The characterization of PVDF involves a variety of standard analytical techniques to determine its fundamental properties.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg) of PVDF.

Methodology:

-

A small sample of PVDF (5-10 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in a DSC instrument alongside an empty reference pan.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured as a function of temperature.

-

The Tg is identified as a step change in the baseline of the heat flow curve, and the Tm is identified as an endothermic peak.

Tensile Testing for Mechanical Properties

Objective: To determine the tensile strength, tensile modulus, and elongation at break of PVDF.

Methodology:

-

PVDF samples are prepared in a standard dumbbell shape according to ASTM D638.

-

The dimensions of the sample's cross-sectional area are measured precisely.

-

The sample is mounted in the grips of a universal testing machine.

-

A tensile load is applied at a constant rate of crosshead displacement (e.g., 50 mm/min) until the sample fractures.

-

The load and displacement are recorded throughout the test.

-

Tensile strength is calculated as the maximum load divided by the original cross-sectional area.

-

Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.

-

Elongation at break is calculated as the change in length at fracture divided by the original length, expressed as a percentage.

Electrochemical Impedance Spectroscopy (EIS) for Electrical Properties

Objective: To determine the dielectric constant and volume resistivity of PVDF.

Methodology:

-

A thin film of PVDF is prepared and coated with conductive electrodes on both sides to form a capacitor structure.

-

The sample is placed in a test fixture connected to an impedance analyzer.

-

A small amplitude AC voltage is applied across a range of frequencies (e.g., 1 Hz to 1 MHz).

-

The complex impedance of the sample is measured at each frequency.

-

The capacitance is calculated from the imaginary part of the impedance.

-

The dielectric constant is then calculated from the capacitance, sample dimensions, and the permittivity of free space.

-

The volume resistivity is determined from the real part of the impedance at low frequencies.

Logical Relationship: PVDF as a Binder in Lithium-Ion Battery Electrodes

PVDF plays a crucial role as a binder in the fabrication of electrodes for lithium-ion batteries. Its primary functions are to maintain the mechanical integrity of the electrode by binding the active material particles to each other and to the current collector, and to facilitate ion transport.

Theoretical conductivity and transparency of PV1115.

Misconception in Terminology

Initial research indicates a misunderstanding regarding the nature of "PV1115." The query for its "theoretical conductivity and transparency" suggests it is perceived as a material, likely for use in electronics or optics. However, scientific literature identifies this compound not as a material, but as a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a crucial enzyme in the DNA damage response pathway and a target for cancer therapy.[1][2]

Therefore, properties such as electrical conductivity and optical transparency are not relevant to the function and application of this compound. The pertinent data for this compound relate to its biochemical and pharmacological characteristics. This guide will proceed to detail the known scientific information regarding this compound in its correct context as a Chk2 inhibitor.

Technical Overview of this compound

This compound is a chemical compound designed to interact with and inhibit the function of the Chk2 enzyme.[1] Its development was motivated by the need for selective Chk2 inhibitors with improved cellular penetration compared to earlier compounds.[1][2]

Biochemical Properties

The primary quantitative measure of a drug candidate's potency is its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For this compound, this value is exceptionally low, indicating high potency.

| Property | Value | Target Enzyme | Notes |

| IC₅₀ | 0.14 nM | Chk2 | Indicates high potency for Chk2.[1] |

| IC₅₀ | > 100 µM | Chk1 | Demonstrates high selectivity for Chk2 over the related Chk1 kinase.[1] |

Structural and Mechanistic Information

The interaction of this compound with Chk2 has been elucidated through X-ray crystallography.[1][3] this compound binds within the ATP-binding pocket of the Chk2 catalytic domain.[1] This binding is highly specific, and structural comparisons with the related kinase Chk1 reveal why this compound is so selective. The presence of a bulkier amino acid residue (Tyrosine 86) in Chk1 would sterically hinder the binding of this compound, whereas the corresponding residue in Chk2 (Leucine 303) allows for favorable binding.[1]

Experimental Protocols

The characterization of this compound involves a range of biochemical and structural biology techniques. While specific, detailed protocols are proprietary to the research institutions that developed the compound, the general methodologies are standard in the field of drug discovery.

Protein Expression and Purification

The catalytic domain of human Chk2 is typically expressed in a host system, such as E. coli, and then purified using chromatography techniques to isolate the protein for use in subsequent assays and structural studies.[1]

In Vitro Kinase Assays

To determine the IC₅₀ values, researchers conduct in vitro kinase assays. These assays measure the enzymatic activity of Chk2 in the presence of varying concentrations of the inhibitor (this compound). The activity is often monitored by quantifying the phosphorylation of a substrate peptide.

X-ray Crystallography

To understand the precise binding mechanism, co-crystals of the Chk2 protein in complex with this compound are grown.[1] These crystals are then exposed to X-rays, and the resulting diffraction pattern is used to calculate a three-dimensional model of the protein-inhibitor complex at atomic resolution.[1][3]

Visualizations

Logical Relationship of this compound to Chk2 Inhibition

The following diagram illustrates the inhibitory action of this compound on the Chk2 signaling pathway. In response to DNA damage, Chk2 is activated and phosphorylates downstream targets to initiate cell cycle arrest and DNA repair. This compound blocks this process by binding to Chk2.

References

An In-depth Technical Guide on the Electronic Band Structure of Poly(vinylidene fluoride) (PVDF)

Disclaimer: Initial searches for the polymer "PV1115" did not yield specific results. Based on the similarity in abbreviation, this guide focuses on Poly(vinylidene fluoride) (PVDF), a widely researched polymer with significant electronic applications. If "this compound" refers to a different material, please provide the correct nomenclature for a more targeted analysis.

This technical guide provides a comprehensive overview of the electronic band structure of Poly(vinylidene fluoride) (PVDF), tailored for researchers, scientists, and drug development professionals. The document details the core electronic properties, experimental protocols for characterization, and potential applications, particularly in the biomedical field.

Electronic Properties of PVDF

Poly(vinylidene fluoride) is a semi-crystalline fluoropolymer known for its piezoelectric, pyroelectric, and ferroelectric properties.[1][2] Its electronic characteristics are intrinsically linked to its crystalline phases (α, β, γ, and δ), with the β-phase exhibiting the strongest polar properties due to the alignment of C-F dipoles.[1][2]

Table 1: Quantitative Data on the Electronic Band Structure of PVDF and Related Polymers

| Property | PVDF | P3HT | MEH-PPV |

| Energy Band Gap (Eg) | ~6.0 - 8.0 eV[3][4][5] | ~1.9 - 2.06 eV[6] | ~2.16 - 2.45 eV[7] |

| Highest Occupied Molecular Orbital (HOMO) | - | -5.2 eV[8] | -4.9 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | - | -3.45 to -3.56 eV[8] | -2.8 eV[9] |

Note: HOMO and LUMO levels for PVDF are not as commonly reported in the context of conductive polymers due to its large band gap, positioning it as a dielectric material.

Experimental Protocols for Determining Electronic Band Structure

The electronic band structure of polymers is primarily investigated through a combination of electrochemical and spectroscopic techniques, complemented by computational modeling.

2.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to determine the optical band gap of polymers.[10][11][12]

-

Principle: This method measures the absorption of UV and visible light by a polymer sample. The absorption onset, which corresponds to the energy required to excite an electron from the HOMO to the LUMO, is used to calculate the optical band gap.[11][12]

-

Methodology:

-

Sample Preparation: The polymer is dissolved in a suitable solvent to form a dilute solution or cast as a thin film on a transparent substrate.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded over a range of wavelengths.

-

Data Analysis (Tauc Plot): The optical band gap (Eg) is determined by plotting (αhν)^n versus photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and n is a constant that depends on the nature of the electronic transition (n=2 for direct band gap and n=1/2 for indirect band gap). The linear portion of the plot is extrapolated to the energy axis to find the band gap energy.[11][12]

-

2.2. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical method used to determine the HOMO and LUMO energy levels of a polymer.[13][14][15]

-

Principle: CV measures the current response of a polymer film to a linearly cycled potential sweep. The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, respectively.[13][14]

-

Methodology:

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (coated with the polymer film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15]

-

Electrolyte Solution: The electrodes are immersed in an electrolyte solution containing a supporting electrolyte.

-

Potential Sweep: The potential of the working electrode is swept linearly with time between two set potentials.

-

Data Analysis: The HOMO and LUMO energy levels are calculated from the onset oxidation potential (E_ox) and onset reduction potential (E_red) using empirical formulas that relate these potentials to the energy levels relative to the vacuum level.

-

2.3. Computational Methods

Density Functional Theory (DFT) is a powerful computational method used to model and predict the electronic structure of polymers.[16][17]

-

Principle: DFT calculations solve the Schrödinger equation for a multi-electron system to determine the electronic energy levels and band structure.

-

Methodology:

-

Structural Input: The geometric structure of the polymer chain is used as the input for the calculation.

-

Functional and Basis Set Selection: An appropriate exchange-correlation functional (e.g., B3LYP) and basis set are chosen.[16][17]

-

Calculation: The software calculates the electronic ground state and provides information on the HOMO, LUMO, and band gap energies. DFT can also be used to simulate the density of states (DOS).[4][16]

-

Visualizations

3.1. Experimental Workflow for Polymer Characterization

Caption: Experimental workflow for polymer electronic structure characterization.

3.2. Electronic Band Structure of a Polymer

Caption: Conceptual diagram of a polymer's electronic band structure.

3.3. Conductive Polymers in Drug Delivery

While PVDF itself is more of a dielectric, conductive polymers are of significant interest in drug delivery. They can be used for on-demand drug release triggered by an electrical stimulus.

References

- 1. specialchem.com [specialchem.com]

- 2. Polyvinylidene fluoride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Considerations for Handling PV1115 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of PV1115, a potent and highly selective Checkpoint Kinase 2 (Chk2) inhibitor, in a laboratory environment. The information is intended for an audience of trained professionals in the fields of research, science, and drug development.

Introduction to this compound

This compound is a small molecule inhibitor of Chk2, a critical serine/threonine kinase involved in the cellular response to DNA damage. By targeting Chk2, this compound has emerged as a compound of interest in cancer research, particularly for its potential to sensitize tumor cells to DNA-damaging chemotherapeutic agents and radiation. Its high selectivity for Chk2 over other kinases, such as Chk1 and RSK2, makes it a valuable tool for studying the specific roles of Chk2 in cell cycle regulation and apoptosis.

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound (CAS 1093793-10-2) is not publicly available, general safety precautions for handling potent, biologically active small molecules in a laboratory setting must be strictly followed. The following recommendations are based on general good laboratory practices for handling research-grade chemical compounds.

2.1. General Handling Precautions:

-

Engineering Controls: All work with solid this compound and concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

-

Body Protection: A lab coat must be worn and buttoned. Additional protective clothing may be necessary for larger quantities or when there is a risk of splashing.

-

-

Hygiene Practices: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.

2.2. Spill and Emergency Procedures:

-

Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent (e.g., ethanol) followed by soap and water.

-

Small Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material in a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.

-

Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.

-

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Quantitative Data

The following tables summarize the available physicochemical and bioactivity data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1093793-10-2 |

| Molecular Formula | C₂₀H₁₉N₇O₃ |

| Molecular Weight | 405.41 g/mol |

| Appearance | Solid |

| Solubility | 10 mM in DMSO |

Table 2: In Vitro Bioactivity of this compound

| Target | IC₅₀ |

| Chk2 | 0.14 nM |

| Chk1 | 66,000 nM |

| RSK2 | >100,000 nM |

Table 3: Storage and Stability

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C | 12 Months |

| 4°C | 6 Months | |

| In Solvent (-80°C) | -80°C | 6 Months |

| In Solvent (-20°C) | -20°C | 6 Months |

Note: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

4.1. Preparation of this compound Stock Solution

-

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

-

Materials:

-

This compound solid powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

-

Procedure:

-

Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

-

In a chemical fume hood, weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4054 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the solid this compound.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be required.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C.

-

4.2. In Vitro Kinase Assay

-

Objective: To determine the inhibitory activity of this compound against Chk2 kinase.

-

Materials:

-

Recombinant active Chk2 enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP

-

Chk2 substrate (e.g., a peptide derived from Cdc25C)

-

This compound stock solution

-

96-well plates

-

Plate reader capable of detecting the assay signal (e.g., luminescence for ADP-Glo™ assay)

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer at the desired concentrations.

-

In a 96-well plate, add the recombinant Chk2 enzyme to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the Chk2 substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualizations

5.1. Chk2 Signaling Pathway

Caption: Chk2 signaling pathway in response to DNA damage and inhibition by this compound.

5.2. Experimental Workflow for In Vitro Kinase Assay

Caption: A typical experimental workflow for an in vitro kinase assay to determine the IC₅₀ of this compound.

An In-depth Technical Guide on the Solubility and Dispersibility of PV1115 (Pigment Red 177) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PV1115, identified as C.I. Pigment Red 177, is a high-performance anthraquinone pigment prized for its brilliant red hue and exceptional fastness properties.[1][2] This guide delves into the critical characteristics of its solubility and dispersibility in common organic solvents, which are paramount for its application in coatings, plastics, and inks.[3][4] As a pigment, this compound is fundamentally designed to be insoluble, with its utility derived from its ability to form stable dispersions. This document provides a comprehensive overview of its solvent resistance, a qualitative assessment of its dispersibility, and standardized protocols for evaluating its dispersion characteristics.

Introduction to this compound (Pigment Red 177)

This compound is the trade name for Pigment Red 177, a synthetic organic pigment with the chemical formula C₂₈H₁₆N₂O₄.[5][6] Its robust molecular structure lends it outstanding resistance to heat, light, and various chemicals, making it a preferred choice for demanding applications such as automotive coatings and high-quality industrial paints.[7][8] A critical distinction for formulation scientists is the difference between solubility and dispersibility. Solubility refers to the ability of a solute to dissolve in a solvent to form a homogeneous solution. In contrast, dispersibility is the ability of solid particles to be distributed and suspended in a liquid medium. For pigments like this compound, low solubility is a desirable trait, while excellent dispersibility is crucial for achieving optimal color strength and performance.

Solubility Profile

Pigment Red 177 is characterized by its extremely low solubility in water and common organic solvents.[5][9] This inherent insolubility is a key feature, contributing to its high resistance to bleeding and migration in finished products.[1]

Quantitative Data:

-

Water Solubility: 25 μg/L at 20-23℃[5]

While one source suggests solubility in alcohol, methanol, and glycol esters, the overwhelming consensus from technical datasheets and chemical databases is that Pigment Red 177 is virtually insoluble in most organic solvents.[10] Its primary application relies on forming a stable dispersion rather than dissolving.

Dispersibility in Organic Solvents

The performance of this compound is intrinsically linked to its dispersibility in the vehicle system. Good dispersion ensures uniform color, high gloss, and optimal tinctorial strength. The dispersibility is influenced by the solvent system, the resin, and the presence of dispersing agents.

Qualitative Dispersibility and Solvent Resistance:

Technical data sheets for Pigment Red 177 consistently rate its resistance to common organic solvents as excellent.[1][7] This high resistance is indicative of its poor solubility and is a prerequisite for its use in solvent-borne systems. The following table summarizes the expected dispersibility and resistance based on available data.

| Solvent Class | Representative Solvents | Expected Dispersibility | Resistance Rating (1-5; 5=Excellent) |

| Alcohols | Ethanol, Isopropanol | Good to Excellent | 5[1][7] |

| Esters | Ethyl Acetate, Butyl Acetate | Good to Excellent | 5[1][7] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good to Excellent | Not specified, but generally good resistance |

| Aromatic Hydrocarbons | Toluene, Xylene | Good to Excellent | 5[8] |

| Aliphatic Hydrocarbons | Heptane, Mineral Spirits | Fair to Good | 5[8] |

Note: The "Expected Dispersibility" is an illustrative guide. Actual performance is highly dependent on the formulation, including the resin system and the use of appropriate wetting and dispersing additives.

Experimental Protocols for Dispersion Assessment

The evaluation of pigment dispersion is critical for quality control and formulation development. Standardized methods, such as those from ASTM and ISO, are employed to ensure reproducibility.[11][12]

Key Experimental Protocol: Fineness of Grind (Hegman Gauge)

This method is widely used to determine the degree of dispersion of a pigment in a liquid vehicle.[11][12]

Objective: To measure the size of the largest particles in a dispersion.

Apparatus:

-

Hegman grind gauge (a steel block with a calibrated channel of varying depth)

-

Scraper (a flat, straight-edged blade)

-

Solvent for cleaning

-

Lint-free cloths

Procedure (based on ASTM D1210): [11]

-

Place the Hegman gauge on a flat, non-slip surface and ensure it is clean and dry.[13]

-

Thoroughly mix the pigment-vehicle sample to be tested, avoiding the introduction of air bubbles.[13]

-

Pour a sufficient amount of the sample into the deep end of the gauge's channel.[13]

-

Hold the scraper with both hands and draw it firmly and steadily down the length of the gauge at a constant speed.

-

Immediately view the gauge from the side, at an angle that allows for the best visibility of the particles in the drawdown.[13]

-

The fineness of grind is the point on the scale where a significant number of coarse particles are visible.[13]

Interpretation: A lower Hegman value indicates a finer grind and better dispersion.

Additional Assessment Methods:

-

Tint Strength (ASTM D387, ISO 787-16): This method assesses the color development of the pigment dispersion by mixing it with a white base and comparing the color strength to a standard.[14][15]

-

Gloss Measurement: Higher gloss values in a finished coating often correlate with better pigment dispersion.

-

Microscopy: Optical or electron microscopy can be used for direct visualization of the pigment particles in the dispersion, allowing for an assessment of particle size distribution and the presence of agglomerates.[15]

Visualizing the Experimental Workflow

Diagram 1: Workflow for Fineness of Grind Assessment

Caption: A flowchart of the Hegman gauge method for dispersion analysis.

Diagram 2: General Pigment Dispersion and Evaluation Logic

Caption: The logical flow from formulation to dispersion and quality evaluation.

Conclusion

This compound (Pigment Red 177) is a high-performance pigment with negligible solubility in common organic solvents, a property that is fundamental to its excellent resistance to migration and bleeding. The key to unlocking its performance lies in achieving a fine and stable dispersion. This guide has provided an overview of its solvent resistance and a framework for assessing its dispersibility through standardized experimental protocols. For formulation scientists, a thorough understanding of these principles and methods is essential for optimizing the use of this compound in various applications and achieving desired product quality.

References

- 1. Pigment Red 177 | Fast Red A3B | Organic Pigment | Origo Chemical [origochem.com]

- 2. Pigment red 177|Cromophtal Red A3B|CAS No.4051-63-2 [xcolorpigment.com]

- 3. Pigment Red 177 | 4051-63-2 [chemicalbook.com]

- 4. ulprospector.com [ulprospector.com]

- 5. chembk.com [chembk.com]

- 6. Pigment Red 177 | C28H16N2O4 | CID 77669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. xcolorpigment.com [xcolorpigment.com]

- 8. hengyitek.com [hengyitek.com]

- 9. kremer-pigmente.com [kremer-pigmente.com]

- 10. Pigment Red 177 | CymitQuimica [cymitquimica.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. paint.org [paint.org]

- 13. lonroy.com [lonroy.com]

- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 15. paint.org [paint.org]

Methodological & Application

Step-by-step guide to PV1115 thin film deposition.

Topic: Step-by-step guide to PV1115 thin film deposition.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive research for "this compound" has yielded no publicly available information or academic references to a material with this designation. It is possible that "this compound" is an internal company code, a newly developed material not yet in the public domain, or a typographical error.

This document, therefore, provides a generalized framework for thin film deposition based on common techniques used for materials that share some lexical similarities with the query, such as Polyvinyl Alcohol (PVA) and Polyvinylidene Fluoride (PVDF), which are sometimes used in biomedical applications. The protocols and data presented below are illustrative and should be adapted based on the actual properties of the material once it is identified.

Hypothetical Experimental Workflow for a Novel Polymer Thin Film

The following diagram outlines a typical workflow for the development and characterization of a novel polymer thin film for potential drug delivery applications.

Caption: General workflow for polymer thin film fabrication and testing.

Generic Protocol for Spin Coating Deposition

This protocol outlines a general procedure for depositing a polymer thin film onto a substrate using a spin coater. All parameters must be optimized for the specific polymer and solvent system.

Materials and Equipment:

-

Polymer (e.g., "this compound")

-

Solvent (e.g., Dimethylformamide, Dimethyl sulfoxide, Deionized Water)

-

Substrates (e.g., Silicon wafers, glass slides)

-

Spin Coater

-

Hot Plate or Vacuum Oven

-

Micropipettes

-

Beakers and Magnetic Stirrer

-

Ultrasonic Bath

Procedure:

-

Solution Preparation:

-

Prepare a polymer solution of a specific concentration (e.g., 1-10 wt%).

-

Add the polymer to the chosen solvent in a beaker with a magnetic stir bar.

-

Cover the beaker and stir at a controlled temperature (e.g., 60 °C) until the polymer is fully dissolved. This may take several hours.

-

Allow the solution to cool to room temperature.

-

-

Substrate Cleaning:

-

Sequentially clean the substrates in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Optional: Treat the substrates with oxygen plasma to enhance surface wettability.

-

-

Deposition:

-

Place a cleaned substrate onto the chuck of the spin coater and engage the vacuum.

-

Dispense a set amount of the polymer solution onto the center of the substrate (e.g., 100 µL).

-

Start the spin coating program. A typical two-step program is used:

-

Step 1 (Spread): 500 rpm for 10 seconds.

-

Step 2 (Thinning): 3000 rpm for 30-60 seconds.

-

-

The spinning speed and time directly influence the final film thickness.

-

-

Drying/Annealing:

-

Carefully remove the coated substrate from the spin coater.

-

Place the substrate on a hot plate or in a vacuum oven at a specific temperature (e.g., 80-120 °C) for a set duration (e.g., 1-2 hours) to remove residual solvent and improve film quality.

-

Hypothetical Data Tables

The following tables represent the kind of quantitative data that would be collected during the characterization of a new thin film material. The values presented are for illustrative purposes only.

Table 1: Effect of Spin Speed on Film Thickness

| Spin Speed (rpm) | Film Thickness (nm) | Surface Roughness (RMS, nm) |

| 1000 | 250 ± 15 | 5.2 |

| 2000 | 180 ± 10 | 3.8 |

| 3000 | 110 ± 8 | 2.5 |

| 4000 | 85 ± 5 | 2.1 |

Table 2: Thermal Properties of a Hypothetical this compound Film

| Property | Value |

| Glass Transition Temperature (Tg) | 105 °C |

| Melting Temperature (Tm) | 210 °C |

| Decomposition Temperature (Td) | 350 °C |

Logical Relationship for Parameter Optimization

This diagram illustrates the relationship between key deposition parameters and the resulting film properties. Optimizing these parameters is crucial for achieving the desired film characteristics for a specific application.

Caption: Interdependence of deposition parameters and film properties.

Conclusion

While a specific guide for "this compound" cannot be provided due to the absence of public data, this document offers a foundational methodology for the deposition and characterization of novel polymer thin films. Researchers working with a new material, "this compound," should begin by identifying its fundamental properties, such as solubility and thermal stability, to adapt and optimize the general protocols provided herein. Accurate and detailed record-keeping of all experimental parameters and resulting film characteristics is essential for developing a robust and reproducible deposition process.

Application Notes and Protocols for the Electrical Characterization of PV1115

A Hypothetical Organic Semiconductor for Bioelectronic Applications

Disclaimer: Publicly available information on a specific material designated "PV1115" for electrical applications in drug development is not available. The following application notes and protocols are based on the assumption that this compound is a novel organic semiconductor intended for bioelectronic applications, such as in biosensors or drug delivery systems. The methodologies provided are standard techniques for characterizing the electrical properties of such materials.

Application Note: Electrical Property Profiling of this compound for Drug Development Applications

The development of novel organic semiconductors like this compound for applications in drug discovery and development necessitates a thorough understanding of their fundamental electrical properties. These properties are critical as they can influence device performance, stability, and interaction with biological systems. This document outlines the key electrical characterization techniques to establish a comprehensive profile of this compound.

Key electrical parameters and their relevance in drug development applications include:

-

Conductivity (σ): Determines the material's ability to conduct electrical current. In biosensing, conductivity changes can be correlated with analyte concentration.

-

Carrier Mobility (μ): Represents how quickly charge carriers (electrons or holes) move through the material. Higher mobility is often desirable for faster device response.

-

Charge Carrier Density (n): The number of free charge carriers per unit volume. This parameter influences the material's conductivity.

-

Contact Resistance (Rc): The resistance at the interface between the semiconductor and the electrical contacts. Minimizing contact resistance is crucial for accurate device measurements.

A systematic characterization of these properties will provide a foundational understanding of this compound's potential and limitations for its intended application.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the electrical characterization of a new organic semiconductor like this compound.

Experimental Protocols

Protocol 1: Four-Point Probe Measurement for Sheet Resistance and Conductivity

Objective: To determine the sheet resistance and calculate the bulk conductivity of a this compound thin film, minimizing the influence of contact resistance.

Materials:

-

This compound thin film on an insulating substrate

-

Four-point probe setup

-

Source measure unit (SMU)

-

Profilometer or ellipsometer for thickness measurement

Procedure:

-

Sample Preparation: Deposit a thin film of this compound onto a clean, insulating substrate (e.g., glass or silicon dioxide) using a suitable technique like spin coating or drop casting.

-

Thickness Measurement: Measure the thickness of the this compound film using a profilometer or ellipsometer.

-

Four-Point Probe Setup:

-

Place the four-point probe head in contact with the surface of the this compound film. Ensure all four probes make good contact.

-

Connect the outer two probes to the current source of the SMU.

-

Connect the inner two probes to the voltage meter of the SMU.

-

-

Measurement:

-

Apply a constant current (I) through the outer probes. The magnitude of the current should be chosen to produce a measurable voltage without causing sample heating.

-

Measure the voltage difference (V) across the inner two probes.

-

Repeat the measurement at several different currents to ensure an ohmic response.

-

-

Calculation:

-

Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

-

Calculate the bulk conductivity (σ) using the measured sheet resistance and the film thickness (t): σ = 1 / (Rs * t)

-

Data Presentation:

| Sample ID | Film Thickness (nm) | Current (A) | Voltage (V) | Sheet Resistance (Ω/sq) | Conductivity (S/cm) |

| This compound-01 | 100 | 1.00E-06 | 5.00E-03 | 2.27E+04 | 4.41E-05 |

| This compound-02 | 120 | 1.00E-06 | 4.50E-03 | 2.04E+04 | 4.08E-05 |

| This compound-03 | 95 | 1.00E-06 | 5.30E-03 | 2.40E+04 | 4.38E-05 |

Protocol 2: Current-Voltage (I-V) Characterization of a this compound-based Diode

Objective: To characterize the current-voltage (I-V) relationship of a this compound-based Schottky diode or p-n junction to understand its rectification behavior and extract key device parameters.

Materials:

-

This compound-based diode structure (e.g., Metal/PV1115/Metal)

-

Probe station with micro-manipulators

-

Semiconductor parameter analyzer or source measure unit (SMU)

Procedure:

-

Device Fabrication: Fabricate a two-terminal device with this compound as the active layer. This typically involves depositing this compound onto a bottom electrode, followed by the deposition of a top electrode.

-

Contacting the Device: Place the device on the probe station chuck. Use the micro-manipulators to land probes on the top and bottom electrodes.

-

I-V Measurement:

-

Connect the probes to the SMU.

-

Sweep the voltage from a negative bias to a positive bias (e.g., -5 V to +5 V) in defined steps.

-

At each voltage step, measure the resulting current.

-

Plot the current as a function of the applied voltage. A logarithmic scale for the current is often useful to visualize the rectification.

-

-

Data Analysis:

-

Determine the rectification ratio, which is the ratio of the forward current to the reverse current at a specific voltage (e.g., ±2 V).

-

For a Schottky diode, the I-V characteristics can be fitted to the thermionic emission model to extract the ideality factor (n) and the saturation current (I₀).

-

Data Presentation:

| Device ID | Voltage (V) | Forward Current (A) | Reverse Current (A) | Rectification Ratio @ ±2V | Ideality Factor (n) | Saturation Current (I₀) (A) |

| This compound-D1 | -2 | -1.20E-08 | 2.50E-05 | 2083 | 2.1 | 1.50E-09 |

| This compound-D2 | -2 | -1.50E-08 | 3.10E-05 | 2067 | 2.3 | 1.80E-09 |

| This compound-D3 | -2 | -1.10E-08 | 2.20E-05 | 2000 | 2.2 | 1.30E-09 |

Logical Relationship for I-V Measurement Analysis

The following diagram outlines the logical flow for analyzing the data obtained from I-V measurements.

Protocol 3: Hall Effect Measurement for Carrier Mobility and Density

Objective: To determine the majority charge carrier type, density, and mobility in a this compound thin film.

Materials:

-

This compound thin film in a Hall bar or van der Pauw geometry

-

Hall effect measurement system with a magnet

-

Source measure unit (SMU)

-

Voltmeter

Procedure:

-

Sample Preparation: Pattern the this compound film into a Hall bar or van der Pauw geometry. This requires photolithography or shadow masking during deposition.

-

Setup:

-

Mount the sample in the Hall effect system.

-

Make electrical connections to the contacts of the sample.

-

-

Resistivity Measurement (Zero Magnetic Field):

-

With the magnetic field turned off (B=0), perform a four-point probe measurement to determine the resistivity (ρ) of the material.

-

-

Hall Voltage Measurement:

-

Apply a constant current (I) through two opposite contacts.

-

Apply a magnetic field (B) perpendicular to the plane of the film.

-

Measure the Hall voltage (VH) across the other two opposite contacts.

-

Reverse the direction of the magnetic field and repeat the Hall voltage measurement. This helps to cancel out any misalignment voltage.

-

-

Calculation:

-

Calculate the Hall coefficient (RH) using the formula: RH = (VH * t) / (I * B), where t is the film thickness.

-

Determine the charge carrier density (n) from the Hall coefficient: n = 1 / (q * RH), where q is the elementary charge. The sign of RH indicates the carrier type (negative for electrons, positive for holes).

-

Calculate the Hall mobility (μH) using the conductivity (σ = 1/ρ) and the Hall coefficient: μH = |RH| * σ

-

Data Presentation:

| Sample ID | Carrier Type | Resistivity (ρ) (Ω·cm) | Hall Coefficient (RH) (cm³/C) | Carrier Density (n) (cm⁻³) | Hall Mobility (μH) (cm²/Vs) |

| This compound-H1 | p-type | 2.27E+04 | 1.50E+09 | 4.16E+09 | 6.61E-05 |

| This compound-H2 | p-type | 2.45E+04 | 1.62E+09 | 3.86E+09 | 6.61E-05 |

| This compound-H3 | p-type | 2.18E+04 | 1.45E+09 | 4.31E+09 | 6.65E-05 |

These protocols provide a foundational framework for the electrical characterization of the hypothetical organic semiconductor this compound. The resulting data is essential for evaluating its potential in drug development applications, such as in the fabrication of sensitive biosensors or controlled drug release systems.

Application Notes and Protocols for the Integration of Novel Materials in Flexible Perovskite Solar Cell Fabrication

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The material identifier "PV1115" does not correspond to a recognized standard material in the open scientific literature for perovskite solar cells. Therefore, these application notes provide a generalized protocol for the integration of a novel functional material (referred to herein as "this compound") into the fabrication of flexible perovskite solar cells. The specific process parameters for this compound will need to be optimized based on its actual chemical and physical properties.

Introduction

Flexible perovskite solar cells (f-PSCs) are a rapidly advancing photovoltaic technology, offering the promise of lightweight, conformable, and high-power-per-weight energy sources.[1][2] The efficiency and stability of f-PSCs are critically dependent on the properties of each layer within the device stack. This document outlines the fabrication protocols for f-PSCs and details the integration of a novel material, this compound, which could function as an additive, a passivating agent, or a component of the charge transport layers to enhance device performance and stability.

Materials and Reagents

A comprehensive list of materials and reagents required for the fabrication of flexible perovskite solar cells is provided below.

| Component | Material/Reagent | Supplier Example | Purity/Grade |

| Flexible Substrate | Polyethylene naphthalate (PEN) coated with Indium Tin Oxide (ITO) | Sigma-Aldrich | Sheet resistance 10-15 Ω/sq |

| Hole Transport Layer (HTL) | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) | Ossila | AI 4083 |

| Nickel(II) oxide (NiOx) nanoparticle ink | Avantama | ||

| Perovskite Precursors | Formamidinium iodide (FAI) | Greatcell Solar | >99.9% |

| Lead(II) iodide (PbI2) | TCI Chemicals | >99.99% | |

| Methylammonium bromide (MABr) | Greatcell Solar | >99.9% | |

| Cesium iodide (CsI) | Sigma-Aldrich | >99.99% | |

| Electron Transport Layer (ETL) | Tin(IV) oxide (SnO2) nanoparticle colloid | Alfa Aesar | 15 wt% in H2O |

| Phenyl-C61-butyric acid methyl ester (PCBM) | Ossila | >99.5% | |

| Top Electrode | Silver (Ag) or Gold (Au) | Kurt J. Lesker | 99.99% |

| Solvents | N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, >99.8% |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, >99.9% | |

| Chlorobenzene (CB) | Sigma-Aldrich | Anhydrous, >99.8% | |

| Isopropanol (IPA) | Sigma-Aldrich | Anhydrous, >99.5% | |

| Novel Material | This compound | N/A | As specified by provider |

Experimental Protocols

The following protocols describe the fabrication of a flexible perovskite solar cell in an inverted (p-i-n) architecture. The integration points for the novel material "this compound" are highlighted.

Substrate Preparation

-

Cut the ITO-coated PEN substrate to the desired dimensions (e.g., 2.5 cm x 2.5 cm).

-

Clean the substrate by sequential ultrasonication in soapy deionized (DI) water, DI water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas.

-

Treat the substrate with UV-Ozone for 15 minutes to improve the wettability of the surface.

Hole Transport Layer (HTL) Deposition

-

Filter the PEDOT:PSS solution through a 0.45 µm PTFE filter.

-

Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO-coated PEN substrate at 4000 rpm for 30 seconds.

-

Anneal the substrate on a hotplate at 120 °C for 10 minutes in a nitrogen-filled glovebox.

Perovskite Absorber Layer Deposition

-

Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation such as Cs0.05(FA0.83MA0.17)0.95Pb(I0.83Br0.17)3) by dissolving the precursor salts in a mixture of DMF and DMSO (e.g., 4:1 v/v).

-

Integration of this compound as an Additive: If this compound is intended as an additive to the perovskite layer, dissolve it in the perovskite precursor solution at a predetermined concentration (e.g., 0.1-1.0 mg/mL). Stir the solution for at least 2 hours to ensure complete dissolution.

-

Spin-coat the perovskite precursor solution onto the HTL-coated substrate in a two-step program: 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

-

During the second step, at approximately 15 seconds before the end of the program, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

-

Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes in a nitrogen-filled glovebox.

Surface Passivation (Optional)

-

Integration of this compound as a Passivating Agent: Prepare a dilute solution of this compound in a suitable solvent (e.g., isopropanol) at a concentration of 0.5-2.0 mg/mL.

-

After the perovskite layer has cooled to room temperature, spin-coat the this compound passivation solution onto the perovskite film at 4000 rpm for 30 seconds.

-

Anneal the substrate at 100 °C for 5-10 minutes to remove the solvent and promote interaction with the perovskite surface.

Electron Transport Layer (ETL) Deposition

-

Prepare the ETL solution. For a SnO2-based ETL, dilute the nanoparticle colloid in DI water (e.g., 1:6 v/v) and sonicate for 30 minutes.

-

Integration of this compound into the ETL: If this compound is a component of the ETL, it can be blended with the ETL material. For a fullerene-based ETL, dissolve this compound and PCBM in a common solvent like chlorobenzene.

-

Spin-coat the ETL solution onto the perovskite layer at 3000 rpm for 30 seconds.

-

Anneal the substrate at 100 °C for 10 minutes.

Top Electrode Deposition

-

Define the active area of the solar cell using a shadow mask.

-

Deposit the top metal electrode (e.g., 100 nm of silver or gold) by thermal evaporation under high vacuum (< 10-6 Torr).

Data Presentation

The performance of flexible perovskite solar cells is evaluated based on several key photovoltaic parameters. The following tables present a comparison of device performance with and without the integration of a functional material like this compound, based on representative data from the literature for high-performance f-PSCs.

Table 1: Photovoltaic Performance of Flexible Perovskite Solar Cells

| Device Configuration | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |

| Control (without this compound) | 1.07 | 23.5 | 70.86 | 18.08 | [3] |

| With Additive/Passivator | 1.15 | 24.2 | 76.15 | 20.80 | [3] |

| High-Efficiency Example | 1.12 | 25.1 | 78.5 | 22.1 | [2] |

Table 2: Mechanical Stability of Flexible Perovskite Solar Cells

| Device Configuration | Bending Cycles | Bending Radius (mm) | PCE Retention (%) | Reference |

| Control | 5000 | 10 | ~85% | |

| With this compound (Hypothetical Improvement) | 5000 | 10 | >95% | |

| High-Durability Example | 10,000 | 5 | >90% |

Visualizations

Experimental Workflow

The following diagram illustrates the fabrication workflow for flexible perovskite solar cells, highlighting the potential integration points for this compound.

References

Application Note: Cross-Sectional Analysis of PV1115 Films Using Scanning Electron Microscopy (SEM)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The structural characterization of thin films is critical in materials science, semiconductor manufacturing, and pharmaceutical development for ensuring product quality and performance. For materials such as PV1115 films, which are often used in applications like drug delivery systems or specialized coatings, understanding the internal morphology is paramount. Cross-sectional analysis using Scanning Electron Microscopy (SEM) provides high-resolution insights into film thickness, layer uniformity, internal structures like pores or channels, and the quality of the interface between the film and its substrate.[1][2] This application note provides a detailed protocol for preparing and analyzing cross-sections of this compound polymeric films to obtain reliable and quantitative morphological data.

Experimental Protocols

A successful SEM analysis hinges on proper sample preparation to create a clean, artifact-free cross-section that accurately represents the film's internal structure.[1] For polymeric films like this compound, which can be soft and prone to deformation, cryogenic fracture is a widely used and effective method.[3][4][5]

Protocol 1: Sample Preparation via Cryogenic Fracture

This protocol is recommended for obtaining a clean break that reveals the internal morphology without significant smearing or mechanical damage.

-

Sample Cleaving:

-

Cut a small, representative piece of the this compound film (e.g., 5 mm x 5 mm) using a clean, sharp scalpel.

-

Securely mount the film piece onto an SEM stub using double-sided carbon tape or a suitable adhesive. For films on a substrate, the substrate itself can be mounted.

-

-

Cryogenic Fracturing:

-

Using insulated tweezers, carefully immerse the SEM stub with the attached sample into a dewar of liquid nitrogen for approximately 2-3 minutes until boiling ceases.[3]

-

Promptly remove the sample from the liquid nitrogen.

-

Immediately fracture the frozen film. This can be done by gripping the substrate and bending it to snap, or by using a pre-chilled scalpel to score and break the film.[3] The goal is to create a clean, brittle fracture.

-

-

Mounting for Viewing:

-

Mount the fractured sample onto a new SEM stub with the cross-section oriented upwards for easy viewing. A vise-style holder can also be used to hold the sample vertically.[6]

-

-

Conductive Coating (Sputter Coating):

-

Polymeric films are typically non-conductive and require a thin conductive coating to prevent charging effects during SEM imaging.[1][5]

-

Place the stub in a sputter coater.

-

Coat the sample with a thin layer (typically 5-10 nm) of a conductive material such as gold (Au), platinum (Pt), or carbon (C).[1] Carbon coating is often preferred if Energy-Dispersive X-ray Spectroscopy (EDS) analysis is also required.[7]

-

Alternative Preparation Methods:

-

Focused Ion Beam (FIB) Milling: For extremely precise, clean cross-sections, a FIB can be used to mill a specific area of interest. This method offers superior results but is more time-consuming and requires specialized equipment.[6][8][9]

-

Microtomy: Involves embedding the film in a resin and cutting very thin slices with a microtome. This is useful for creating smooth, uniform surfaces, especially for softer materials.[10]

Protocol 2: SEM Imaging and Analysis

-

Microscope Setup:

-

Load the coated sample into the SEM chamber.

-

Evacuate the chamber to the required vacuum level (typically high vacuum).

-

-

Imaging Parameters:

-

Accelerating Voltage: Start with an accelerating voltage in the range of 2-10 kV. Lower voltages are often better for polymeric materials to minimize beam damage and charging artifacts, while still providing sufficient signal.

-

Detector: Use the Secondary Electron (SE) detector to visualize surface topography and morphology with high resolution. The Backscattered Electron (BSE) detector can be used to provide compositional contrast if different phases or materials are present.[2]

-

Working Distance: A short working distance (e.g., 5-10 mm) is generally preferred to achieve higher resolution images.

-

Spot Size/Probe Current: Use a small spot size for high-resolution imaging to reduce the interaction volume and improve image clarity.

-

-

Image Acquisition:

-

Navigate to the fractured cross-sectional surface at low magnification.

-

Increase magnification to focus on the area of interest (e.g., the film-substrate interface, or the internal structure of the film).

-

Capture high-resolution images. It is recommended to take multiple images from different areas to ensure the data is representative.

-

-

Data Analysis:

-

Use the SEM's integrated measurement software to perform quantitative analysis.

-

Thickness Measurement: Measure the film thickness at multiple points (e.g., 10-15) along the cross-section to calculate the mean and standard deviation.[2]

-

Porosity/Feature Size: If the film has a porous structure, the software can be used to measure pore diameters and estimate the overall porosity.[11][12]

-

Data Presentation

Quantitative data obtained from the SEM analysis should be summarized for clarity and comparative purposes.

Table 1: Summary of Quantitative SEM Analysis of this compound Films

| Parameter | Sample A | Sample B | Sample C |

| Mean Film Thickness (µm) | 15.2 | 18.5 | 14.9 |

| Thickness Std. Deviation (µm) | 0.8 | 1.1 | 0.7 |

| Substrate Adhesion | Good | Good | Minor Delamination |

| Internal Morphology | Dense, uniform | Porous, spongy | Dense with micro-voids |

| Mean Pore Diameter (nm) | N/A | 250 ± 45 | 80 ± 20 |

| Interface Quality | Sharp, well-defined | Sharp, well-defined | Irregular |

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and sample preparation processes.

Caption: Overall workflow for SEM cross-sectional analysis.

Caption: Detailed sample preparation via cryogenic fracture.

References

- 1. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]

- 2. SEM for Thin Film and Coating Analysis [atomfair.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Cross-Sectional Membrane Samples for Scanning Electron Microscopy Characterizations Using a New Frozen Section Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative imaging methods for heterogeneous multi-component films - Soft Matter (RSC Publishing) DOI:10.1039/D3SM01212C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. microscopyinnovations.com [microscopyinnovations.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Post-Deposition Annealing Treatment of PV1115 Films

Disclaimer: No specific information is publicly available for a material designated as "PV1115." The following application notes and protocols are a synthesis of established procedures for analogous photovoltaic and functional polymer thin films. These guidelines are intended to serve as a starting point for developing a specific annealing process for this compound films.

Introduction

Post-deposition annealing is a critical step in the fabrication of high-performance thin-film photovoltaic devices. This thermal treatment is employed to improve the crystallinity, control morphology, reduce defect density, and enhance the overall optoelectronic properties of the active layer. The precise control of annealing parameters such as temperature, duration, and atmosphere is crucial for achieving optimal device performance. This document provides a detailed protocol and application notes for the post-deposition annealing of this compound films, based on best practices from related material systems.

Experimental Protocols

A generalized workflow for the post-deposition annealing of thin films is presented below. This process outlines the key stages from film deposition to post-annealing characterization.

Caption: Experimental workflow for post-deposition annealing.

2.1. Materials and Equipment

-

This compound thin film on a suitable substrate (e.g., FTO-coated glass)

-

Hot plate or tube furnace with temperature and atmosphere control

-

Inert gas source (e.g., high-purity nitrogen) and/or vacuum pump

-

Sample holder (e.g., graphite plate)

-

Thermocouple for temperature monitoring

-

Personal protective equipment (goggles, heat-resistant gloves)

2.2. Annealing Procedure

-

Preparation: Ensure the annealing chamber or hotplate is clean and free of contaminants. Place the this compound film on the sample holder.

-

Atmosphere Control: If annealing in an inert atmosphere, purge the chamber with nitrogen gas for a specified duration to remove oxygen and moisture. For vacuum annealing, evacuate the chamber to the desired pressure.

-

Heating: Program the furnace or hotplate to ramp up to the target annealing temperature at a controlled rate.

-

Isothermal Annealing: Once the setpoint temperature is reached, maintain this temperature for the desired annealing duration.

-

Cooling: After the annealing time has elapsed, allow the film to cool down to room temperature. A controlled cooling rate may be necessary for some materials to prevent thermal shock and cracking.

-

Characterization: Once at room temperature, the film is ready for post-annealing characterization.

Data Presentation: Annealing Parameters and Their Effects

The following tables summarize quantitative data from studies on various thin films, illustrating the impact of annealing on material properties and device performance.

Table 1: Influence of Annealing Temperature and Duration on Perovskite Film Stability [1]

| Deposition Temperature (°C) | Annealing Time (s) | Presence of PbI2 Phase | Stability after 24h |

| 100 | 180 | Yes | Stable |

| 110 | 60 | Yes | Stable |

| 120 | 30 | Yes | Stable |

Table 2: Effect of Annealing on Sb2(S, Se)3 Thin Film Properties and Solar Cell Performance [2]

| Annealing Temperature (°C) | Grain Size | Crystallinity | PCE (%) |

| As-deposited | - | - | 1.20 |

| 300 | Increased | Improved | - |

| 350 | Further Increased | Highly Improved | 8.48 |

| 400 | - | - | - |

Table 3: Impact of Annealing on CdS Thin Film Properties [3]

| Annealing Condition | Band Gap (eV) | Electron Density (cm⁻³) | Morphology |

| As-deposited | 2.42 - 2.43 | ~10¹⁸ | Dispersed small grains |

| 200°C Air | - | ~10¹⁷ | Densified film |

| 400°C Air | ~2.35 | ~10¹¹ | Sintered dense grains |

| 200°C Vacuum | - | ~10¹⁹ | Porous layer |

| 400°C Vacuum | ~2.35 | ~10¹¹ | Densified film |

Table 4: Influence of Annealing on PVDF Film Properties [4]

| Annealing Temperature (°C) | Degree of Crystallinity (%) | β-phase Content (%) | Dielectric Constant |

| As-prepared | - | 49.7 | 8.4 |

| 60 | - | - | - |

| 100 | - | - | - |

| 140 | 45.2 | ~80 | 9.9 |

| 180 | 42.7 | - | - |

Logical Relationships and Considerations

The relationship between annealing parameters and the resulting film properties is complex and often material-specific. However, general trends can be identified, as illustrated in the diagram below.

Caption: Annealing parameter and film property relationships.

Key Considerations:

-

Temperature: Higher temperatures generally promote grain growth and improved crystallinity. However, excessive temperatures can lead to decomposition or the formation of undesirable secondary phases.

-

Duration: Longer annealing times can further enhance crystallinity but may also lead to issues like elemental diffusion or dewetting of the film.

-

Atmosphere: The annealing atmosphere is critical for preventing unwanted chemical reactions. Inert atmospheres (like N₂) are used to prevent oxidation, while specific reactive atmospheres may be used for controlled doping or phase formation. Vacuum annealing can help in removing residual solvents and organic contaminants[5].

-

Optimization: The optimal annealing conditions are a trade-off between competing factors and must be determined empirically for the specific this compound material and device architecture. A design of experiments (DOE) approach is recommended to systematically explore the parameter space.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Conductivity of Conductive Polymer Thin Films

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the conductivity of conductive polymer thin films.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to improve the conductivity of conductive polymer thin films?

A1: The most common strategies to enhance the electrical conductivity of conductive polymer thin films include:

-

Doping: Introducing impurities or dopants into the polymer matrix to increase the number of charge carriers.[1][2][3]

-

Annealing: Applying heat treatment to the thin films to improve their crystallinity and molecular ordering, which can facilitate charge transport.[4][5]

-

Controlling Film Morphology and Orientation: Modifying the thin film's structure at the molecular level to create more ordered pathways for charge carriers.[6][7][8]

-

Surface Treatment: Modifying the surface of the substrate or the film itself to improve adhesion and interfacial properties.[9]

-

Applying a Transverse Current During Deposition: This technique can influence the microstructure of the film as it forms, leading to improved conductivity.[10]

Q2: How does doping increase the conductivity of polymer thin films?

A2: Doping increases conductivity by creating more mobile charge carriers (electrons or holes) within the polymer's molecular structure. This can be achieved through:

-

Oxidative Doping (p-doping): Removing electrons from the polymer backbone, creating positive charge carriers (holes).

-

Reductive Doping (n-doping): Adding electrons to the polymer backbone, creating negative charge carriers.

The effectiveness of a dopant is influenced by its ability to efficiently transfer charge to or from the polymer chain.[1][3]

Q3: What is the role of annealing in conductivity enhancement?

A3: Annealing, or heat treatment, can significantly improve the conductivity of polymer thin films by:

-

Increasing Crystallinity: Higher temperatures provide the energy for polymer chains to arrange into more ordered crystalline structures.[5][11]

-

Reducing Defects: The heating process can help to remove structural defects and voids within the film that can trap or scatter charge carriers.

-

Improving Inter-chain Hopping: A more ordered structure can decrease the distance between polymer chains, making it easier for charge carriers to "hop" from one chain to another.

Q4: Can the substrate affect the conductivity of the thin film?

A4: Yes, the substrate can have a significant impact on the thin film's properties. The interaction between the polymer and the substrate surface can influence the molecular orientation and ordering of the polymer chains, which in turn affects the conductivity.[6][7][8] Surface treatments of the substrate can be employed to promote better adhesion and a more favorable film morphology.[9]

Troubleshooting Guides

Issue 1: Low Conductivity After Doping

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Inefficient Dopant | Select a dopant with an appropriate redox potential that matches the polymer's energy levels for efficient charge transfer. | Increased charge carrier concentration and higher conductivity. |

| Low Dopant Concentration | Increase the concentration of the dopant in the solution or during the vapor phase deposition. | Higher doping levels and improved conductivity. Note: Excessive doping can lead to disorder and decreased conductivity. |

| Poor Dopant Diffusion | Optimize the doping time and temperature to ensure the dopant molecules have sufficiently diffused into the polymer film. | Uniform doping throughout the film thickness and consistent conductivity. |

| Dopant Degradation | Ensure the dopant is stored and handled under appropriate conditions (e.g., inert atmosphere, protection from light) to prevent degradation. | Consistent and reproducible doping results. |

Issue 2: Inconsistent Conductivity Across the Thin Film

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Non-uniform Film Thickness | Optimize the deposition parameters (e.g., spin coating speed, deposition rate) to achieve a uniform film thickness. | Consistent sheet resistance and conductivity measurements across the sample. |

| Inhomogeneous Doping | Agitate the doping solution or ensure a uniform flow of dopant vapor during the doping process. | Even distribution of dopant molecules and uniform conductivity. |

| Phase Segregation of Dopants | Investigate the compatibility of the dopant with the polymer matrix. Consider using a different dopant or a co-solvent to improve miscibility. | A morphologically stable film with no dopant aggregation and consistent electrical properties. |

Issue 3: Decrease in Conductivity After Annealing

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Annealing Temperature Too High | Systematically vary the annealing temperature to find the optimal point. High temperatures can lead to polymer degradation or de-doping. | An increase in conductivity up to an optimal temperature, followed by a decrease if the temperature is too high. |

| De-doping During Annealing | If the dopant is volatile, it may diffuse out of the film at elevated temperatures. Consider a less volatile dopant or annealing in a dopant-rich atmosphere. | Retention of dopant molecules within the film and stable or improved conductivity. |

| Oxidation or Degradation | Anneal the thin films in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other chemical degradation of the polymer. | Preservation of the polymer's chemical structure and electrical properties. |

Quantitative Data Summary

The following table summarizes the impact of different enhancement techniques on the conductivity of various conductive polymer thin films, based on reported experimental data.

| Polymer | Enhancement Method | Initial Conductivity | Final Conductivity | Reference |

| Thiophene-based Copolymers | Serial Doping (F4TCNQ) | ~10⁻⁵ S/cm (Solution Doped) | ~10⁻² S/cm | [1] |

| PEDOT:OTf | Sulfuric Acid Treatment (Over-doping) | Varies (e.g., ~10 S/cm) | Increased by orders of magnitude | [12] |

| Sn-O Thin Film | Transverse Current during Deposition (36V) | - | 9-fold improvement | [10] |

| B-doped Si Film | Transverse Current during Deposition (36V) | - | 2-fold improvement | [10] |

Experimental Protocols

Protocol 1: Serial Doping of Thiophene-Based Copolymer Thin Films

This protocol is adapted from a study on enhancing thin film conductivity through serial doping.[1]

-

Solution Preparation:

-

Prepare a 30 mg/mL solution of the thiophene-based copolymer in chlorobenzene at 70°C.

-

Prepare a separate solution of the dopant F4TCNQ.

-

Mix the polymer and dopant solutions to achieve the desired molar concentration of the dopant (e.g., 1 mol %).

-

-

Solution Doping & Film Casting:

-

Cast the mixed solution onto the desired substrate to form a thin film.

-

-

Sequential Doping:

-

Prepare a 1 mg/mL solution of F4TCNQ in acetone.

-

Submerge the solution-doped thin film from the previous step into the F4TCNQ/acetone solution for 30 seconds.

-

-

Drying and Characterization:

-

Dry the serially doped thin film.

-

Measure the conductivity using a four-point probe or similar technique.

-

Protocol 2: Post-Deposition Annealing

This is a general protocol for thermal annealing to improve film crystallinity.

-

Sample Preparation:

-

Deposit the conductive polymer thin film onto a thermally stable substrate.

-

-

Annealing Process:

-

Place the substrate with the thin film into a tube furnace or a rapid thermal annealing (RTA) system.

-

Purge the chamber with an inert gas (e.g., N₂ or Ar) to prevent oxidation.

-

Ramp up the temperature to the desired annealing temperature at a controlled rate. The optimal temperature will depend on the specific polymer and should be determined experimentally.

-